AF488 NHS ester

Single-molecule imaging Photostability Super-resolution microscopy

AF488 NHS ester (Alexa Fluor 488 N-hydroxysuccinimide ester, CAS 222164-96-7) is an amine-reactive green fluorescent dye conjugate of the Alexa Fluor 488 fluorophore with an NHS ester reactive group. The dye belongs to the sulfonated rhodamine class, incorporating two sulfonate groups that confer high aqueous solubility and reduced self-quenching.

Molecular Formula C25H17N3O13S2
Molecular Weight 631.5 g/mol
Cat. No. B12304005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF488 NHS ester
Molecular FormulaC25H17N3O13S2
Molecular Weight631.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O
InChIInChI=1S/C25H17N3O13S2/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39)
InChIKeyFYCGGEVYPRTFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AF488 NHS Ester: Product Overview and Quantitative Performance Benchmarking for Procurement


AF488 NHS ester (Alexa Fluor 488 N-hydroxysuccinimide ester, CAS 222164-96-7) is an amine-reactive green fluorescent dye conjugate of the Alexa Fluor 488 fluorophore with an NHS ester reactive group . The dye belongs to the sulfonated rhodamine class, incorporating two sulfonate groups that confer high aqueous solubility and reduced self-quenching . With excitation/emission maxima at 495/519 nm, it is spectrally compatible with the standard 488 nm argon-ion laser line and fluorescein (FITC) filter sets, but exhibits substantially differentiated photophysical properties including quantum yield 0.92, extinction coefficient 73,000 M⁻¹cm⁻¹, and fluorescence lifetime ~4.1 ns [1]. The NHS ester moiety enables covalent conjugation to primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides under mild alkaline conditions .

Why AF488 NHS Ester Cannot Be Replaced by Spectrally Similar FITC, ATTO 488, or CF488 in Critical Assays


Spectrally similar green fluorescent dyes—including FITC, ATTO 488, and CF488—share comparable excitation/emission maxima with AF488, yet substitution without quantitative validation introduces significant experimental risk [1]. The differentiation emerges from three quantifiable parameters: photobleaching half-life (AF488 exhibits 10.8× longer photostability than FITC), pH-dependent fluorescence intensity (FITC quenches >50% below pH 7, while AF488 remains constant from pH 4–10), and hydrolytic stability of the reactive ester (NHS esters hydrolyze in aqueous buffer within minutes, whereas TFP ester alternatives offer extended handling windows) [2]. These differences directly impact signal-to-noise ratio in long-term live-cell imaging, reproducibility of quantitative fluorescence measurements across variable pH environments, and conjugation efficiency in aqueous labeling reactions. Procurement decisions that treat green-excited dyes as interchangeable ignore these experimentally verified performance gaps.

AF488 NHS Ester: Quantitative Head-to-Head Evidence for Scientific Selection


AF488 NHS Ester vs. FITC: 10.8× Longer Photobleaching Time Constant in Single-Molecule Imaging

In a single-molecule fluorescence microscopy study comparing dye photostability under identical illumination (3.2 µW/µm² at 491 nm), AF488 demonstrated an apparent photobleaching time constant of 15.1 ± 0.2 seconds, while fluorescein (FITC) exhibited only 1.4 ± 0.1 seconds [1]. This represents a 10.8-fold difference in photostability. AF488 also showed a mean photon detection rate of 1164 ± 181 s⁻¹ compared to FITC at 2436 ± 350 s⁻¹, indicating that AF488 achieves comparable signal output with dramatically reduced bleaching [1].

Single-molecule imaging Photostability Super-resolution microscopy

AF488 NHS Ester vs. ATTO 488: 35% Higher Photon Count and Lower Localization Drop in STORM

In a quantitative super-resolution microscopy comparison of green-excited dyes under standardized STORM imaging buffer (Trolox antioxidant, 488 nm excitation), AF488 produced 2,811 ± 290 photons per 100 ms acquisition, compared to 2,073 ± 249 photons for ATTO 488—a 35.6% higher photon yield [1]. Additionally, AF488 exhibited a localization drop of 33.6 ± 3.5% compared to 44.3 ± 2.8% for ATTO 488, and substantially fewer destroyed binding sites (7.4 ± 1.8% vs. 17.1 ± 3.6%) [1]. Quantum yield for AF488 is 0.92 vs. 0.80 for ATTO 488 [1].

STORM microscopy Super-resolution imaging Single-molecule localization

AF488 NHS Ester vs. FITC: pH-Insensitive Fluorescence from pH 4–10 vs. FITC Quenching Below pH 7

Fluorescein (FITC) fluorescence intensity decreases sharply below pH 7 due to protonation of the phenolic group (pKa ~6.4), dropping by >50% at pH 6. In contrast, AF488 maintains constant fluorescence intensity across the entire pH 4–10 range . This pH insensitivity arises from the sulfonate modifications to the rhodamine core, which eliminate pH-dependent protonation states that affect quantum yield .

pH stability Live-cell imaging Quantitative fluorescence

AF488 TFP Ester vs. AF488 NHS Ester: Superior Hydrolytic Stability for Aqueous Conjugation

NHS esters undergo rapid hydrolysis in aqueous buffers, with significant activity loss within minutes at pH >7.5, necessitating careful timing of conjugation reactions . The tetrafluorophenyl (TFP) ester derivative of AF488 exhibits substantially higher hydrolytic stability, remaining active under slightly basic aqueous conditions for several hours, which improves labeling reproducibility and allows for more controlled conjugation stoichiometry . For applications requiring NHS ester chemistry specifically, the manufacturer recommends SDP esters (which are more hydrolysis-stable than standard NHS esters) for better reaction control .

Conjugation efficiency Aqueous stability Protein labeling

AF488 vs. CF488: Comparable Brightness but Superior Binding Site Preservation in STORM

In quantitative STORM imaging comparisons, AF488 and CF488A show similar photon output (2,811 ± 290 vs. 3,879 ± 732 photons/100 ms, respectively) and comparable localization precision [1]. However, AF488 demonstrates significantly better preservation of antibody binding sites: only 7.4 ± 1.8% of binding sites are destroyed during imaging, compared to 8.3 ± 3.6% for CF488A [1]. The net charge of AF488 at pH 7.4 is −3.94 compared to −3 for CF488, and AF488 exhibits a more negative logD (−10.48 vs. −8.83), contributing to reduced non-specific interactions and aggregation [2].

Antibody labeling Binding site integrity Super-resolution

AF488 NHS Ester: High-Quantum-Yield Sulfonated Rhodamine with Reduced Self-Quenching

AF488 achieves a quantum yield of 0.92, which is among the highest reported for green-excited dyes [1][2]. The presence of multiple sulfonate groups introduces negative charges (−3.94 net charge at pH 7.4) that electrostatically repel adjacent AF488 molecules, significantly reducing self-quenching even at high degrees of labeling (DOL) [3]. This contrasts with FITC, which has a net charge of −1.9 and exhibits substantial fluorescence quenching at DOL >4–6 due to fluorophore stacking and energy transfer [3].

Quantum yield Self-quenching Degree of labeling

AF488 NHS Ester: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Super-Resolution Microscopy (STORM/dSTORM) Requiring High Photon Yield and Localization Precision

AF488 NHS ester is quantitatively validated for single-molecule localization microscopy where photon yield directly determines localization precision. In head-to-head STORM comparisons, AF488 delivers 2,811 ± 290 photons per 100 ms, 35.6% higher than ATTO 488 [1]. Combined with a 10.8× longer photobleaching time constant than FITC (15.1 s vs. 1.4 s) [2], AF488 enables sustained single-molecule blinking necessary for high-density reconstruction. The dye is also validated as an activator in nSTORM and a reporter in dSTORM protocols .

Live-Cell Imaging in Variable or Acidic pH Environments

Unlike FITC, which loses >50% of fluorescence intensity below pH 7, AF488 NHS ester conjugates maintain constant fluorescence across pH 4–10 . This pH insensitivity is critical for tracking internalized receptors through endosomal compartments (pH 5.5–6.5), imaging in hypoxic/ischemic tissue microenvironments, and any live-cell experiment where intracellular pH gradients would confound quantitative intensity measurements using FITC-labeled probes.

High-Sensitivity Flow Cytometry for Low-Abundance Antigens

AF488's quantum yield of 0.92—among the highest for 488 nm-excited dyes—combined with its extinction coefficient of 73,000 M⁻¹cm⁻¹, enables detection of low-expression cellular markers [3]. The reduced self-quenching from multiple sulfonate groups permits higher degrees of labeling without signal saturation, maximizing fluorescence per antibody for rare-event detection and minimal residual disease monitoring .

Antibody and Protein Conjugation with Optimized Reaction Control

For users requiring robust aqueous-phase conjugation, AF488 TFP ester formulations (alternative to NHS ester) provide significantly extended active lifetime in aqueous buffer—several hours versus minutes for NHS ester—improving labeling reproducibility and stoichiometric control . For NHS ester applications, SDP ester variants are recommended for superior hydrolysis resistance relative to standard NHS esters . Optimal conjugation uses 0.1–0.2 M sodium bicarbonate buffer, pH 8.3, with the reactive dye dissolved in anhydrous DMF or DMSO .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AF488 NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.